Bienvenue dans la boutique en ligne BenchChem!

Raloxifene-d4 Bismethyl Ether

Stable Isotope Labeling Quantitative LC-MS Internal Standard Synthesis

Raloxifene-d4 Bismethyl Ether is a critical intermediate for synthesizing Raloxifene-d4 internal standards. Its precise deuteration at the 1,1,2,2-positions ensures identical chromatographic behavior and extraction efficiency for accurate stable isotope dilution LC-MS/MS, meeting FDA method validation guidance. This specific intermediate allows in-house quality control, avoiding the batch-to-batch variability of commercial pre-made standards for long-term studies.

Molecular Formula C30H31NO4S
Molecular Weight 505.665
CAS No. 1185006-58-9
Cat. No. B562271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaloxifene-d4 Bismethyl Ether
CAS1185006-58-9
Synonyms6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone-d4;  [6-Methoxy-2-(4-methoxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone-d4; 
Molecular FormulaC30H31NO4S
Molecular Weight505.665
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5
InChIInChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3/i18D2,19D2
InChIKeyMSRYQTKAUSVEDP-AUZVCRNNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raloxifene-d4 Bismethyl Ether (CAS 1185006-58-9): A Deuterated Intermediate for Stable Isotope-Labeled SERM Standards


Raloxifene-d4 Bismethyl Ether (CAS 1185006-58-9) is a deuterated chemical intermediate used in the synthesis of stable isotope-labeled Raloxifene and its analogs [1]. Raloxifene itself is a benzothiophene-derived, second-generation selective estrogen receptor modulator (SERM) with tissue-specific agonist/antagonist activity . The -d4 bismethyl ether form is characterized by the incorporation of four deuterium atoms at specific positions (1,1,2,2-²H₄) within the piperidinylethoxy side chain, resulting in a molecular formula of C30H27D4NO4S and a molecular weight of 505.66 g/mol . This precise isotopic labeling distinguishes it from the non-deuterated analog and other deuterated Raloxifene variants, enabling its specialized role as a precursor in the preparation of internal standards for quantitative mass spectrometry .

Why Raloxifene-d4 Bismethyl Ether Cannot Be Substituted by Unlabeled or Alternative Deuterated Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the analytical performance of a deuterated internal standard is dictated by its precise chemical structure, isotopic purity, and chromatographic behavior . Raloxifene-d4 Bismethyl Ether is not a direct internal standard itself; rather, it is a critical synthetic intermediate used to produce deuterated Raloxifene (Raloxifene-d4) . Using a non-deuterated intermediate, or one with a different deuteration pattern or functional group protection (e.g., Raloxifene-d4 Hydrochloride salt or Raloxifene-d10), would result in a final internal standard with different physicochemical properties, potentially altering its extraction recovery, ionization efficiency, and chromatographic retention time relative to the target analyte [1]. This would compromise the fundamental principle of stable isotope dilution, where the internal standard must co-elute and behave identically to the analyte to effectively correct for matrix effects and instrument variability [2]. Therefore, procurement of this specific intermediate is essential for laboratories synthesizing in-house Raloxifene-d4 internal standards with validated, reproducible analytical characteristics.

Quantitative Differentiation of Raloxifene-d4 Bismethyl Ether: A Comparative Evidence Guide for Procurement


Isotopic Purity and Position: Precise Deuteration for Validated Internal Standard Synthesis

Raloxifene-d4 Bismethyl Ether is synthesized with a defined isotopic purity of 98 atom % D, as specified by commercial vendors, ensuring a high degree of deuterium incorporation at the four labeled positions (1,1,2,2-²H₄) in the piperidinylethoxy side chain . This level of purity is critical for the subsequent synthesis of a high-quality Raloxifene-d4 internal standard. In contrast, the use of lower purity or non-position-specific deuterated intermediates (e.g., Raloxifene-d10 with 10 deuterium labels or Raloxifene-d4 Hydrochloride salts) can introduce isotopic impurities and variations in the final internal standard, leading to quantification errors. For example, Raloxifene-d10 Hydrochloride, while also deuterated, possesses a different number of labels and a salt form, which would alter its chromatographic behavior and recovery profile during extraction compared to an internal standard derived from Raloxifene-d4 Bismethyl Ether .

Stable Isotope Labeling Quantitative LC-MS Internal Standard Synthesis

Functional Group Protection: Enabling Selective Synthesis of Deuterated Raloxifene

Raloxifene-d4 Bismethyl Ether is specifically designed as a protected intermediate, with methoxy groups (-OCH3) on the benzothiophene core . This protection is essential for the controlled synthesis of deuterated Raloxifene, as the free hydroxyl groups of Raloxifene are reactive and would interfere with subsequent deuteration or coupling steps. After the deuterated core is constructed, these methyl ether protecting groups can be cleaved to yield the final Raloxifene-d4 product with the correct 4'- and 6-hydroxy functionalities . In contrast, using an unprotected deuterated intermediate like Raloxifene-d4 Hydrochloride (which is already the final internal standard form) as a synthetic building block would be chemically infeasible due to the reactivity of the free phenols. This functional group distinction is the primary reason Raloxifene-d4 Bismethyl Ether is a distinct procurement item, not a substitutable analog.

Synthetic Intermediate Protecting Group Strategy Deuterium Labeling

Analytical Benchmarking: Validated LC-MS/MS Performance Using Standards Derived from This Intermediate

Internal standards synthesized from Raloxifene-d4 Bismethyl Ether have been validated in peer-reviewed UPLC-MS/MS methods for the quantification of Raloxifene and its active glucuronide metabolites in human plasma [1]. A representative study using Raloxifene-d4 as an internal standard (which can be synthesized from this intermediate) achieved a lower limit of quantification (LLOQ) of 0.040 ng/mL for Raloxifene, with a linear range of 0.040 to 1.5 ng/mL [1]. The assay also demonstrated excellent accuracy (within ±15% of nominal) and precision (%CV ≤15%) across all quality control levels [1]. This level of analytical sensitivity and robustness is directly attributable to the use of a high-purity, structurally matched deuterated internal standard. Methods using non-deuterated internal standards, or standards with different isotopic labels (e.g., 13C or 15N), often suffer from matrix effects that are not fully corrected, leading to higher variability and poorer accuracy, particularly at low concentrations [2].

UPLC-MS/MS Bioanalytical Method Validation Pharmacokinetics

Matrix Effect Correction: Improved Accuracy and Precision in Biological Matrices

A key performance advantage of using a deuterated internal standard derived from Raloxifene-d4 Bismethyl Ether is its ability to correct for ion suppression/enhancement caused by biological matrix components [1]. In the validated UPLC-MS/MS method, the use of Raloxifene-d4 (synthesized from this intermediate) as an internal standard was shown to effectively compensate for variability in analyte recovery and ionization efficiency across different plasma lots [1]. This is evidenced by the method's excellent intra- and inter-day precision (%CV) and accuracy (%bias) values, which met the stringent acceptance criteria of ±15% for all quality control samples [1]. In contrast, methods that rely on non-isotopically labeled internal standards (e.g., structural analogs) cannot provide the same level of co-elution and ionization behavior, leading to uncorrected matrix effects that compromise data reliability .

Matrix Effects Ion Suppression Stable Isotope Dilution

Optimal Application Scenarios for Raloxifene-d4 Bismethyl Ether (CAS 1185006-58-9)


In-House Synthesis of Validated Raloxifene-d4 Internal Standards for Pharmacokinetic Studies

Academic and industrial bioanalytical laboratories requiring a consistent, high-purity supply of Raloxifene-d4 internal standard for clinical or preclinical pharmacokinetic studies can utilize Raloxifene-d4 Bismethyl Ether as a key synthetic intermediate . This approach allows for in-house quality control and avoids reliance on the commercial availability and batch-to-batch variability of pre-made Raloxifene-d4 standards. The use of this intermediate supports the development and validation of sensitive UPLC-MS/MS methods, such as those achieving an LLOQ of 0.040 ng/mL for Raloxifene in human plasma, which is essential for characterizing the drug's low systemic exposure following oral administration [1].

Synthesis of Specialized Deuterated Raloxifene Analogs for Metabolic Pathway Elucidation

Research groups investigating the complex glucuronidation and sulfation pathways of Raloxifene can use Raloxifene-d4 Bismethyl Ether to synthesize custom deuterated Raloxifene analogs . The protected methoxy groups of the intermediate allow for selective deprotection and subsequent conjugation reactions, enabling the preparation of site-specifically labeled glucuronide or sulfate metabolites. This facilitates the accurate identification and quantification of these metabolites in complex biological matrices using LC-MS/MS, a task that is challenging with unlabeled or commercially available deuterated standards that may not represent all relevant metabolic products [1].

Quality Control and Method Development in CRO and Pharma Bioanalytical Labs

Contract Research Organizations (CROs) and pharmaceutical companies conducting bioequivalence studies for Raloxifene generics or novel SERM formulations can use Raloxifene-d4 Bismethyl Ether to manufacture their own internal standard . This practice ensures a stable, long-term supply of a critical reagent for validated bioanalytical methods, which is particularly important for multi-year clinical trials. The ability to generate a high-purity, deuterated internal standard from this intermediate is essential for meeting the FDA's Bioanalytical Method Validation guidance, which mandates the use of stable isotope-labeled internal standards to achieve the required accuracy and precision in quantifying drug levels [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raloxifene-d4 Bismethyl Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.